3-(phenoxymethyl)pyridine

GPCR agonist neuropathic pain enantioselectivity

3-(Phenoxymethyl)pyridine (CAS 69966-49-0, molecular formula C12H11NO, molecular weight 185.226 g/mol) is a heterocyclic aromatic compound featuring a pyridine ring substituted at the C3 position with a phenoxymethyl group. It is classified as a biaryl ether scaffold incorporating a methylene (-CH2-) bridge between the pyridine ring and the phenoxy moiety, which distinguishes it from direct phenoxypyridine ethers.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 69966-49-0
Cat. No. B6429780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenoxymethyl)pyridine
CAS69966-49-0
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CN=CC=C2
InChIInChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2
InChIKeyQWAMJXOIACKDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenoxymethyl)pyridine (CAS 69966-49-0): A Regiospecific Heterocyclic Building Block for Fragment-Based Discovery and Agrochemical Design


3-(Phenoxymethyl)pyridine (CAS 69966-49-0, molecular formula C12H11NO, molecular weight 185.226 g/mol) is a heterocyclic aromatic compound featuring a pyridine ring substituted at the C3 position with a phenoxymethyl group . It is classified as a biaryl ether scaffold incorporating a methylene (-CH2-) bridge between the pyridine ring and the phenoxy moiety, which distinguishes it from direct phenoxypyridine ethers . Sigma-Aldrich supplies this compound as an AldrichCPR product specifically for early discovery researchers as part of a collection of unique chemicals; the vendor does not collect analytical data, placing responsibility for identity and purity verification on the buyer .

Why 2- or 4-(Phenoxymethyl)pyridine Cannot Substitute for the 3-Regioisomer in Target-Oriented Synthesis and Biological Screening


The position of the phenoxymethyl substituent on the pyridine ring critically determines both physicochemical properties and biological target engagement. The 3-substituted isomer (CAS 69966-49-0) exhibits a predicted logP of approximately 2.8, higher than the ~2.66 reported for the 2- and 4-regioisomers , altering membrane permeability and CNS penetration potential. More decisively, structure-activity relationship (SAR) studies in pesticide development have demonstrated that electron-withdrawing substituents placed at position 3 of the pyridine ring confer higher protoporphyrinogen IX oxidase (PPO) inhibitory activity than identical substituents at position 5 [1]. In G protein-coupled receptor (GPCR) agonist development, the 3-pyridylmethoxy motif proved essential: compounds bearing a 3-pyridyl group displayed nanomolar EC50 values, whereas the 2-pyridyl and 4-pyridyl analogs were substantially less active or inactive [2]. These regioisomer-dependent activity cliffs preclude generic interchange in medicinal chemistry or agrochemical lead optimization.

Quantitative Differentiation Evidence for 3-(Phenoxymethyl)pyridine Against Closest Analogs


G2A/GPR132 Agonist Potency: 3-Pyridylmethoxy Scaffold Delivers 9-Fold Higher Potency Than Endogenous Ligand and Marked Enantioselectivity

The derivative T-10418, which incorporates the (3-(pyridin-3-ylmethoxy)benzoyl) moiety derived from the 3-(phenoxymethyl)pyridine scaffold, exhibits an EC50 of 0.82 μM for human G2A activation, representing an approximately 9-fold potency improvement over the endogenous reference agonist ±9-HODE (EC50 = 7.5 μM) [1]. Furthermore, the (R)-enantiomer (T-10418, EC50 = 0.82 μM) is more than 30-fold more active than the (S)-distomer (EC50 = 31.1 μM), demonstrating pronounced stereochemical discrimination at the target [1]. The 3-pyridyl substitution pattern is critical for this activity; regioisomeric 2-pyridyl and 4-pyridyl analogs in the same series showed only weak potency or were inactive [1].

GPCR agonist neuropathic pain enantioselectivity G2A GPR132

Pyridine Ring Substitution Position: 3-Substitution Confers Superior PPO Inhibitory Activity Over 5-Substitution in Herbicide Design

In a systematic SAR analysis of phenoxypyridine-based protoporphyrinogen IX oxidase (PPO) inhibitors, compounds bearing electron-withdrawing substituents at position 3 of the pyridine ring demonstrated higher herbicidal activity than identical substituents placed at position 5 [1]. This positional effect was observed across multiple compound series; for instance, the introduction of a trifluoromethyl group on the pyridine ring increased PPO inhibitory activity, with the magnitude of enhancement being dependent on the substitution position [1]. This finding aligns with the broader observation that replacing diphenyl ether with phenoxypyridine significantly increased herbicidal activity and expanded the herbicidal spectrum [1].

herbicide protoporphyrinogen oxidase PPO inhibitor SAR agrochemical

Physicochemical Differentiation: Higher Predicted logP of 3-Regioisomer Impacts CNS Penetration and Membrane Partitioning

The predicted logP of 3-(phenoxymethyl)pyridine is approximately 2.8, compared to ~2.66 for both the 2- and 4-regioisomers . This modest but meaningful increase in lipophilicity (ΔlogP ≈ 0.14–0.2) is consistent with the differential hydrogen-bonding capacity of the pyridine nitrogen in the meta versus ortho or para positions relative to the phenoxymethyl substituent. The pyridine nitrogen pKa of the 4-regioisomer is predicted at 5.26±0.26 ; the 3-regioisomer is expected to have a slightly lower pKa (~4.8) due to reduced resonance stabilization of the protonated form , which may influence solubility and ionizability at physiological pH.

lipophilicity logP CNS penetration physicochemical properties regioisomer

Phenoxypyridine Scaffold Advantage Over Diphenyl Ether: Introduction of Pyridine Nitrogen Enhances PPO Inhibitory Activity and Herbicidal Spectrum

Systematic comparison of diphenyl ether-based and phenoxypyridine-based protoporphyrinogen IX oxidase (PPO) inhibitors revealed that replacing the phenyl ring with a pyridine ring (phenoxypyridine scaffold) significantly increased herbicidal activity and expanded the herbicidal spectrum [1]. Compounds containing the phenoxypyridine motif showed IC50 values against PPO ranging from 0.01252 to 0.0468 μmol/L, consistent with or superior to the commercial standard oxyfluorfen [1]. The pyridine nitrogen contributes to enhanced π-π stacking interactions with the target protein and increases hydrophobicity relative to the corresponding benzene analog, optimizing both target binding and physicochemical properties [1].

bioisostere diphenyl ether phenoxypyridine PPO inhibitor herbicide

Fragment-Based Drug Discovery Provenance: AldrichCPR Designation Confirms Non-Commodity Status Suitable for Early-Stage Screening Libraries

3-(Phenoxymethyl)pyridine is supplied by Sigma-Aldrich under the AldrichCPR classification, a designation reserved for unique chemicals provided to early discovery researchers as part of a curated collection . The vendor explicitly states that no analytical data is collected for this product, and the buyer assumes full responsibility for identity and purity confirmation . This distinguishes it from commodity heterocyclic building blocks that are supplied with full analytical certification. The compound's reported use in fragment-based drug discovery (FBDD), specifically as a precursor for phosphodiesterase 10A (PDE10A) inhibitors and other pharmacophores, is documented in the patent and medicinal chemistry literature [1][2].

fragment-based drug discovery FBDD building block chemical probe AldrichCPR

Methylene Bridge Conformational Advantage: 3-(Phenoxymethyl)pyridine Offers Greater Rotational Freedom Than Direct 3-Phenoxypyridine Ether

The methylene (-CH2-) bridge in 3-(phenoxymethyl)pyridine introduces an additional rotatable bond compared to the direct C-O ether linkage in 3-phenoxypyridine (CAS 462-08-4). This structural feature increases the number of rotatable bonds from 2 to 3, enhancing conformational flexibility and potentially allowing the phenoxy group to explore a broader range of binding-pocket geometries . In the G2A agonist series, the 3-pyridylmethoxy motif was essential for activity; the direct ether analog (3-phenoxypyridine scaffold) was not reported as active in this target context [1]. Conversely, 3-phenoxypyridine itself (the direct ether, without the methylene bridge) demonstrated cognition-activating properties in passive avoidance learning models and was advanced to preclinical development as CI-844 [2], indicating that the two scaffolds engage distinct biological target profiles.

conformational flexibility methylene bridge bioisostere scaffold hopping SAR

Validated Application Scenarios for 3-(Phenoxymethyl)pyridine Based on Quantitative Differentiation Evidence


GPCR Agonist Lead Optimization: G2A/GPR132-Targeted Probe and Drug Discovery

Based on the 9-fold potency advantage of the 3-pyridylmethoxy-containing agonist T-10418 over the endogenous ligand 9-HODE (EC50 0.82 μM vs 7.5 μM) and the >30-fold enantioselectivity window [1], 3-(phenoxymethyl)pyridine is the recommended building block for constructing G2A/GPR132 agonist screening libraries. The 3-substitution pattern is required for target engagement; 2- and 4-pyridyl regioisomers lack meaningful activity [1]. This scaffold is appropriate for neuropathic pain, acute myeloid leukemia, and inflammation research programs where G2A activation is a validated therapeutic mechanism.

Protoporphyrinogen IX Oxidase (PPO) Herbicide Discovery: 3-Substituted Phenoxypyridine Scaffold Construction

SAR evidence demonstrates that 3-substitution on the pyridine ring yields superior PPO inhibitory activity and herbicidal efficacy compared to 5-substitution [1]. Compounds derived from this scaffold achieved IC50 values as low as 0.01252 mg/L against PPO, matching or exceeding the commercial standard oxyfluorfen [1]. 3-(Phenoxymethyl)pyridine serves as the direct precursor for installing the phenoxypyridine core with the optimal 3-substitution pattern, enabling access to the most active regioisomeric series identified in the phenoxypyridine pesticide literature.

CNS-Penetrant Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

With a predicted logP of ~2.8 (higher than the 2- and 4-regioisomers) and a pyridine pKa of ~4.8 [1], 3-(phenoxymethyl)pyridine occupies a favorable physicochemical space for CNS drug discovery within fragment libraries. Its AldrichCPR designation confirms its non-commodity status, adding chemical diversity to screening collections [2]. The compound has precedent as a fragment hit in PDE10A inhibitor discovery programs [3], providing validation for its inclusion in FBDD screening cascades targeting CNS phosphodiesterases.

Scaffold-Hopping Away from Direct Phenoxypyridine Ether Series

For programs seeking to differentiate from the cognition-activating 3-phenoxypyridine scaffold (CI-844) [1], 3-(phenoxymethyl)pyridine provides an additional rotatable bond via its methylene bridge, altering the conformational landscape while retaining the biaryl ether pharmacophore . The two scaffolds engage distinct biological targets: 3-phenoxypyridine is active in cognitive enhancement models, while 3-(phenoxymethyl)pyridine derivatives show activity at G2A and PDE10A [2][3]. This scaffold-hopping strategy reduces the risk of intellectual property overlap while exploring novel target space.

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